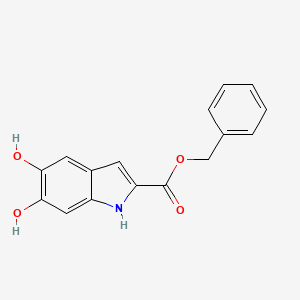

Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C16H13NO4 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

benzyl 5,6-dihydroxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C16H13NO4/c18-14-7-11-6-13(17-12(11)8-15(14)19)16(20)21-9-10-4-2-1-3-5-10/h1-8,17-19H,9H2 |

InChI Key |

YPNVJYKOQBLSMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=C(C=C3N2)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via hydrogenation of the nitro groups, followed by intramolecular cyclization to form the indole ring. Key parameters include:

Post-reaction acidification to pH 4.5 with acetic acid facilitates product isolation via ether extraction, yielding 5,6-dihydroxyindole. Subsequent esterification with benzyl chloroformate introduces the carboxylate group.

Chemoselective Debenzylation and Esterification

A two-step strategy from the CN117924143A patent involves nitration, condensation, and tandem reduction-cyclization-debenzylation:

Stepwise Synthesis

-

Nitrification : 3,4-Dibenzyloxybenzaldehyde is nitrated using a solid nitrifier (e.g., HNO3–H2SO4) to yield 2-nitro-4,5-dibenzyloxybenzaldehyde.

-

Condensation with Nitromethane : The nitroaldehyde reacts with nitromethane in ammonium formate to form 2,β-dinitro-4,5-dibenzyloxystyrene.

-

Reductive Cyclization : Catalytic hydrogenation (Pd/C, H2) induces cyclization and simultaneous debenzylation, yielding 5,6-dihydroxyindole.

Esterification

The free carboxylic acid (generated via oxidation of the indole’s 2-position) is treated with benzyl bromide in the presence of K2CO3 to form the benzyl ester. This method achieves an overall yield of 68–72%.

Oxidative Cyclization of Levodopa Derivatives

ChemicalBook outlines a route starting from levodopa (3,4-dihydroxyphenylalanine):

-

Oxidation with K3[Fe(CN)6] : Levodopa undergoes oxidative cyclization in alkaline aqueous medium to form 5,6-dihydroxyindole-2-carboxylic acid (DHICA) in 86% yield.

-

Benzylation : DHICA is esterified with benzyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DCM, achieving 78–82% yield.

Iron-Mediated Reductive Cyclization

A method from the RSC publication employs iron powder and SiO2 for reductive cyclization:

-

Substrate Preparation : (E)-4,5-Dibenzyloxy-2,β-nitrostyrene is refluxed in AcOH–cyclohexane–benzene with iron/SiO2.

-

Cyclization : The nitro groups are reduced, forming 5,6-dibenzyloxyindole in 65% yield.

-

Hydrolysis and Esterification : The dibenzyloxyindole is hydrolyzed to 5,6-dihydroxyindole, followed by benzyl esterification.

Comparative Analysis of Methods

Industrial and Environmental Considerations

-

Catalytic Methods : Pd/C-catalyzed reductive cyclization is preferred for scalability, though catalyst recovery remains a cost factor.

-

Solvent Systems : Acetic acid–water mixtures offer environmental advantages over halogenated solvents.

-

Waste Reduction : The CN117924143A method minimizes byproducts through tandem reactions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Pharmacological Applications

Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is recognized for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research has indicated that derivatives of 5,6-dihydroxyindole-2-carboxylic acid exhibit antiviral properties. A study synthesized multimeric derivatives that showed promise as HIV-1 integrase inhibitors, suggesting that this compound could be explored for similar antiviral applications .

Antioxidant Properties

The compound's ability to act as an antioxidant has been noted in several studies. Antioxidants are crucial in preventing oxidative stress-related diseases, and compounds like this compound may contribute to formulations aimed at enhancing cellular protection against oxidative damage.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis of Indole Derivatives

The compound can be utilized in the synthesis of other indole derivatives through reactions such as cyclization and acylation. For instance, it can be transformed into various polyfunctionalized indoles using palladium-catalyzed reactions, which are valuable in creating complex molecular architectures .

Use in Material Science

Beyond medicinal chemistry, this compound may find applications in material science. Its structural properties could allow it to be incorporated into polymers or coatings that require specific chemical functionalities.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole Derivatives

Key Observations :

- Hydroxy vs. Methoxy Groups : The dihydroxy groups in the target compound increase hydrophilicity and susceptibility to oxidation compared to methoxy-substituted analogs like Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, which exhibit higher stability and lipophilicity .

- Ester vs. Carboxylic Acid : The benzyl ester in the target compound may enhance membrane permeability compared to carboxylic acid derivatives (e.g., 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid), which are more polar and likely ionized at physiological pH .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- The dihydroxy groups in the target compound likely reduce its melting point compared to methoxy analogs due to disrupted crystal packing from hydrogen bonding .

- Fluorinated derivatives (e.g., 5-fluoro-N-(4-benzoylphenyl)-1H-indole-2-carboxamide) exhibit distinct NMR splitting patterns due to fluorine’s electronegativity .

Biological Activity

Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits various biological activities, including:

- Antioxidant : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory : It shows potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.

- Neuroprotective : Its effects on neuronal cells suggest potential applications in neurodegenerative diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the alkylation of indole derivatives. A common method includes the use of benzyl halides in the presence of bases such as KOH or NaOH to facilitate the formation of the desired compound.

Synthesis Pathway

- Starting Material : Indole-2-carboxylic acid derivatives.

- Reagents : Benzyl bromide and a strong base (e.g., KOH).

- Conditions : Typically performed in a solvent such as acetone at elevated temperatures.

- Yield : The yield can vary based on reaction conditions but often reaches above 70%.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of various indole derivatives, including this compound, showed that it significantly inhibited the production of pro-inflammatory cytokines in vitro. The IC50 value for this compound was found to be approximately 25 µM, indicating a moderate potency compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Properties

In a recent investigation into the anticancer effects of this compound against human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited an IC50 value of 30 µM after 48 hours of exposure. This suggests that it may induce apoptosis through mechanisms involving oxidative stress and cell cycle arrest .

Data Tables

Here are summarized findings from recent studies on this compound:

Q & A

Q. What are the established synthetic routes for Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate, and what methodological considerations are critical for reproducibility?

The synthesis of indole carboxylates typically involves coupling reactions or functionalization of pre-formed indole scaffolds. For example, ethyl-1H-indole-2-carboxylate derivatives are synthesized via condensation of aminobenzophenones with indole precursors in the presence of sodium ethoxide in DMF at 100–150°C, followed by column chromatography purification . Key considerations include:

- Reagent stoichiometry : Excess aminobenzophenones ensure complete reaction.

- Temperature control : High temperatures (e.g., 150°C) accelerate coupling but may degrade sensitive functional groups.

- Purification : Silica gel chromatography is essential to isolate the product from unreacted starting materials and by-products.

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques such as ¹H/¹³C NMR and mass spectrometry (MS) are standard for structural confirmation . For purity assessment:

- High-Performance Liquid Chromatography (HPLC) : Resolves impurities with detection limits <0.1%.

- Melting point analysis : Sharp melting ranges (e.g., 208–210°C for indole-5-carboxylic acid derivatives ) indicate crystallinity and purity.

- Elemental analysis : Matches experimental and theoretical C/H/N/O percentages.

Q. What are the solubility profiles of this compound in common laboratory solvents, and how do they influence experimental design?

Indole derivatives often exhibit limited solubility in polar solvents. For example:

- Ethanol : 33% solubility for benzyl phenyl acetate analogs at 90% ethanol .

- DMF/DMSO : Preferred for reactions requiring high solubility due to their aprotic polar nature .

- Aqueous buffers : Poor solubility at neutral pH; adjust pH or use co-solvents (e.g., acetonitrile) for biological assays.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of dihydroxy-indole carboxylates?

Competing oxidation of the 5,6-dihydroxy groups is a major challenge. Strategies include:

- Protecting groups : Use benzyl or tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during synthesis .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation.

- Catalytic additives : Employ scavengers like 2,6-di-tert-butylphenol to quench free radicals .

Q. What methodologies resolve contradictions in biological activity data for indole carboxylates across different studies?

Discrepancies often arise from variations in assay conditions or compound stability. Solutions include:

- Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., indomethacin for anti-inflammatory assays) .

- Stability testing : Monitor compound degradation in assay buffers via HPLC .

- Orthogonal assays : Validate antiviral activity with plaque reduction and polymerase inhibition assays .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Docking studies : Predict binding affinity to targets like HIV-1 integrase using AutoDock Vina .

- QSAR models : Correlate substituent electronegativity (e.g., -Br, -OCH₃) with bioactivity .

- ADMET prediction : Software like SwissADME forecasts bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.